![molecular formula C21H31ClN4O3 B2646243 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride CAS No. 1421504-37-1](/img/structure/B2646243.png)
1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride
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Description
1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C21H31ClN4O3 and its molecular weight is 422.95. The purity is usually 95%.
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Scientific Research Applications
Chemical Interactions and Reactions
- The chemical's pyrazoline derivative undergoes various transformations, leading to the formation of carbanions and further reacts to form different complex compounds. The reactions showcase the compound's ability to participate in complex chemical processes and potentially serve as a precursor for synthesizing various organic compounds (Dean et al., 1980).
Structural and Spectral Analysis
- The compound's structure and spectral data reveal intricate details about its molecular framework, highlighting its potential for in-depth chemical studies and application in the synthesis of specialized organic molecules (Gomaa, 2011).
Tautomerism and Molecular Geometry
- The compound exhibits tautomerism, a phenomenon where it can exist in multiple forms by the repositioning of a hydrogen atom and a double bond. This property could be significant in pharmaceutical research and material science, where molecular stability and structure-function relationships are critical (Cornago et al., 2009).
Thermal and Photochemical Properties
- Understanding the compound's behavior under thermal and photochemical conditions is crucial for applications that require stability under different environmental conditions, such as material sciences and pharmaceutical storage (Harris et al., 1977).
properties
IUPAC Name |
1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3.ClH/c1-17-15-18(2)25(22-17)14-12-23-9-6-10-24(13-11-23)21(26)16-28-20-8-5-4-7-19(20)27-3;/h4-5,7-8,15H,6,9-14,16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHSKYILDGFXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)C(=O)COC3=CC=CC=C3OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride |
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